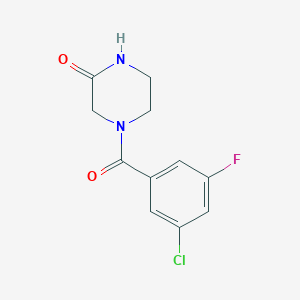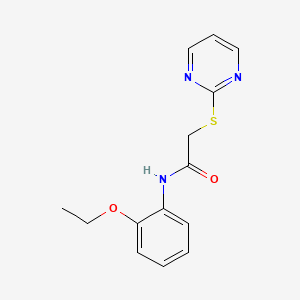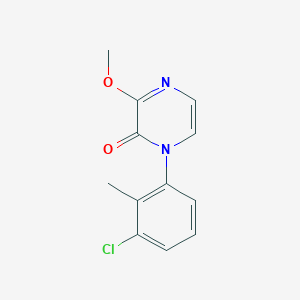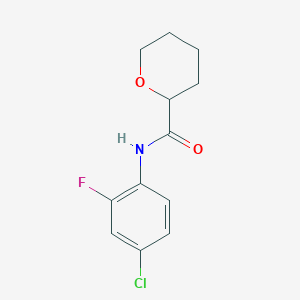
4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals. This particular compound features a benzoyl group substituted with chlorine and fluorine atoms, attached to a piperazin-2-one ring. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-fluorobenzoic acid and piperazine.
Formation of Benzoyl Chloride: 3-Chloro-5-fluorobenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The benzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the piperazin-2-one ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution: Products with different substituents replacing the chlorine or fluorine atoms.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Chloro-2-fluorobenzoyl)piperazin-2-one
- 4-(3-Chloro-4-fluorobenzoyl)piperazin-2-one
- 4-(3-Chloro-5-fluorobenzoyl)piperidine-2-one
Uniqueness
4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoyl group. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H10ClFN2O2 |
|---|---|
Molekulargewicht |
256.66 g/mol |
IUPAC-Name |
4-(3-chloro-5-fluorobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H10ClFN2O2/c12-8-3-7(4-9(13)5-8)11(17)15-2-1-14-10(16)6-15/h3-5H,1-2,6H2,(H,14,16) |
InChI-Schlüssel |
BISQJAFEJVQHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC(=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B15115413.png)
![3-(4-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115418.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)
![3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15115428.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15115443.png)
![6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115447.png)

![4-(Difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15115457.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115460.png)

![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115471.png)
![N-{1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B15115476.png)
![1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15115486.png)
